

Application of Fba-IN-1 in Studies of Azole-Resistant Candida

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Compound of Interest

Compound Name: *Fba-IN-1*

Cat. No.: *B10856947*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole-resistant *Candida* species, particularly *Candida albicans*, poses a significant challenge in the clinical management of invasive fungal infections. Overcoming this resistance is a critical area of research in antifungal drug development. **Fba-IN-1**, a first-in-class covalent allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from *Candida albicans* (CaFBA), has shown promise in addressing this challenge. By targeting a key enzyme in the glycolytic pathway, **Fba-IN-1** presents a novel mechanism to inhibit the growth of azole-resistant *Candida* strains. These application notes provide detailed information and protocols for the use of **Fba-IN-1** in research settings.

Fructose-1,6-bisphosphate aldolase is a crucial enzyme in the central carbon metabolism of *Candida albicans*, involved in both glycolysis and gluconeogenesis.[1][2] Its inhibition disrupts essential energy production pathways necessary for fungal growth and viability. **Fba-IN-1** covalently binds to an allosteric site on CaFBA, leading to potent inhibition of its enzymatic activity.[1][3] This unique mechanism of action makes it an attractive candidate for circumventing common azole resistance mechanisms, such as overexpression of the drug target Erg11p or efflux pumps.

Data Presentation

In Vitro Inhibitory Activity of Fba-IN-1

The following table summarizes the minimum inhibitory concentration (MIC) of **Fba-IN-1** against an azole-resistant strain of *Candida albicans*.

Compound	Fungal Strain	MIC ₈₀ (µg/mL)
Fba-IN-1 (compound 2a11)	Azole-resistant <i>C. albicans</i> 103	1[2][4][5][6][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of **Fba-IN-1** against *Candida albicans* strains.

Materials:

- **Fba-IN-1**
- *Candida albicans* strain(s) of interest (azole-susceptible and -resistant)
- RPMI-1640 medium buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)
- Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

- Preparation of **Fba-IN-1** Stock Solution: Dissolve **Fba-IN-1** in DMSO to a high concentration (e.g., 1 mg/mL).
- Preparation of Inoculum: Culture *C. albicans* on a suitable agar plate at 30°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL. Dilute this suspension in

RPMI-1640 medium to achieve a final inoculum concentration of $0.5\text{--}2.5 \times 10^3$ CFU/mL in the microtiter plate wells.

- **Serial Dilution:** Perform serial two-fold dilutions of the **Fba-IN-1** stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations to be tested.
- **Inoculation:** Add the prepared fungal inoculum to each well containing the **Fba-IN-1** dilutions. Include a positive control well (inoculum without **Fba-IN-1**) and a negative control well (medium only).
- **Incubation:** Incubate the microtiter plate at 35°C for 24-48 hours.
- **MIC Determination:** The MIC is the lowest concentration of **Fba-IN-1** that causes a significant inhibition of visible growth compared to the positive control. For a more quantitative measure, the MIC₈₀ can be determined by reading the optical density (OD) at a suitable wavelength (e.g., 492 nm) and calculating the concentration that inhibits 80% of growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic antifungal activity of **Fba-IN-1** in combination with an azole antifungal agent (e.g., fluconazole).

Materials:

- **Fba-IN-1**
- Azole antifungal (e.g., fluconazole)
- *Candida albicans* strain(s) of interest
- RPMI-1640 medium buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Preparation of Drug Solutions: Prepare stock solutions of **Fba-IN-1** and the azole in DMSO.
- Plate Setup: In a 96-well plate, serially dilute **Fba-IN-1** horizontally and the azole vertically in RPMI-1640 medium. This creates a matrix of wells with various combinations of the two compounds.
- Inoculation: Inoculate the plate with the *C. albicans* suspension as described in Protocol 1.
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: $\text{FIC Index} = (\text{MIC of Fba-IN-1 in combination} / \text{MIC of Fba-IN-1 alone}) + (\text{MIC of azole in combination} / \text{MIC of azole alone})$
 - Synergy: $\text{FIC Index} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FIC Index} \leq 4.0$
 - Antagonism: $\text{FIC Index} > 4.0$

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is designed to investigate the effect of **Fba-IN-1** on the expression of genes associated with azole resistance, such as *ERG11* (encoding the azole target enzyme) and *CDR1/CDR2* (encoding efflux pumps).

Materials:

- **Fba-IN-1**
- Azole-resistant *Candida albicans* strain
- Yeast culture medium (e.g., YPD)
- RNA extraction kit

- Reverse transcription kit
- RT-qPCR master mix and instrument
- Primers for target genes (ERG11, CDR1, CDR2) and a housekeeping gene (e.g., ACT1)

Procedure:

- **Cell Treatment:** Grow the azole-resistant *C. albicans* strain to the mid-logarithmic phase. Treat the cells with a sub-inhibitory concentration of **Fba-IN-1** for a defined period (e.g., 4-6 hours). Include an untreated control.
- **RNA Extraction:** Harvest the cells and extract total RNA using a suitable RNA extraction kit.
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **RT-qPCR:** Perform RT-qPCR using primers for the target genes and the housekeeping gene.
- **Data Analysis:** Analyze the gene expression data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression in the **Fba-IN-1** treated cells compared to the untreated control.

Protocol 4: Western Blot for Fba1p Detection

This protocol can be used to assess the levels of the Fba1p protein in *Candida albicans* cells following treatment with **Fba-IN-1**.

Materials:

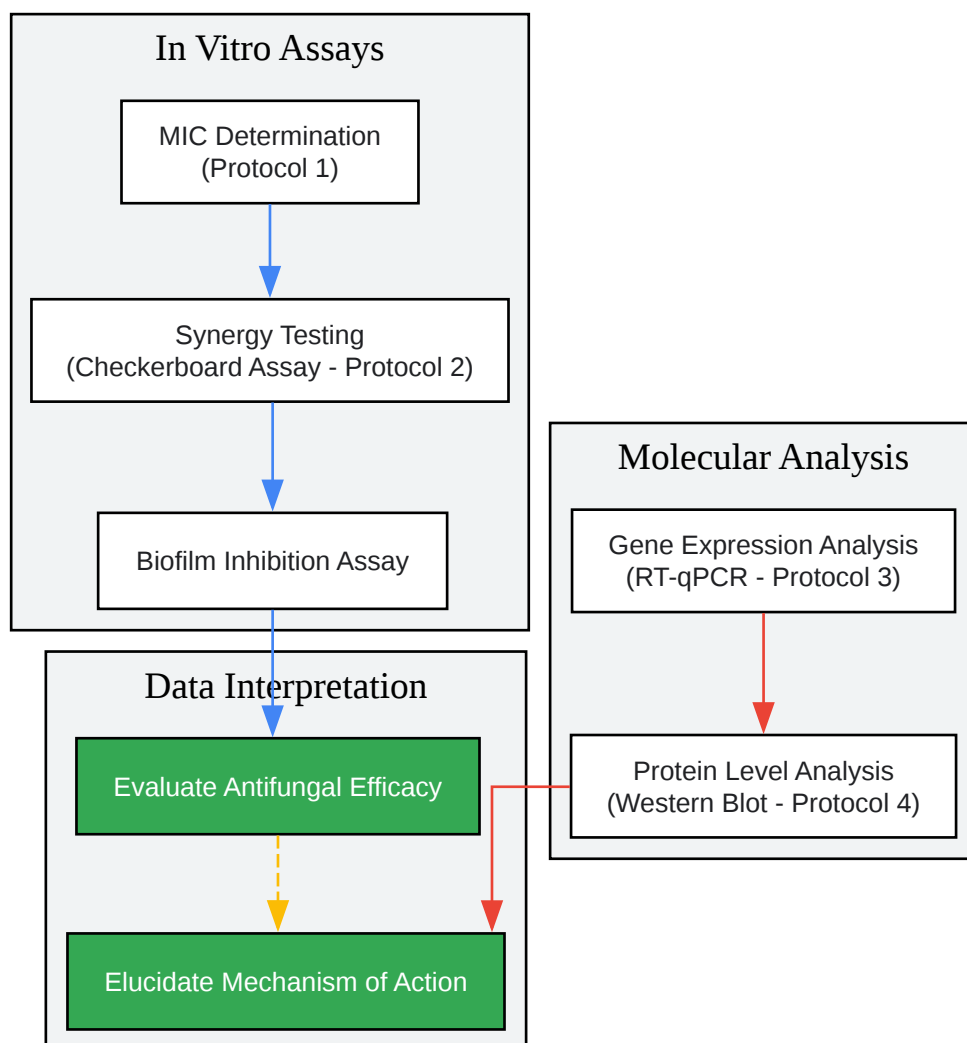
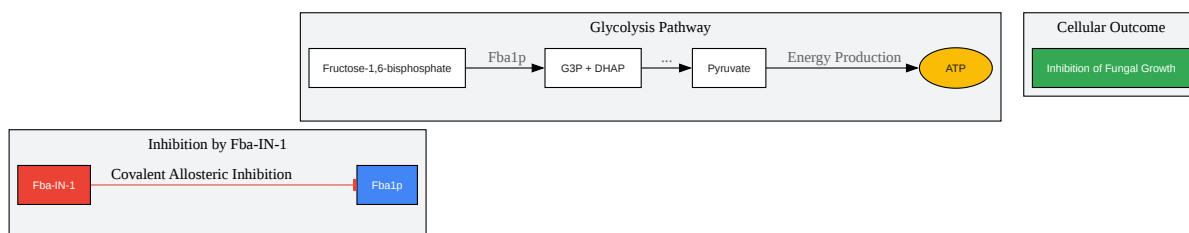
- **Fba-IN-1**
- *Candida albicans* strain
- Yeast culture medium
- Cell lysis buffer
- Protein quantification assay (e.g., BCA assay)

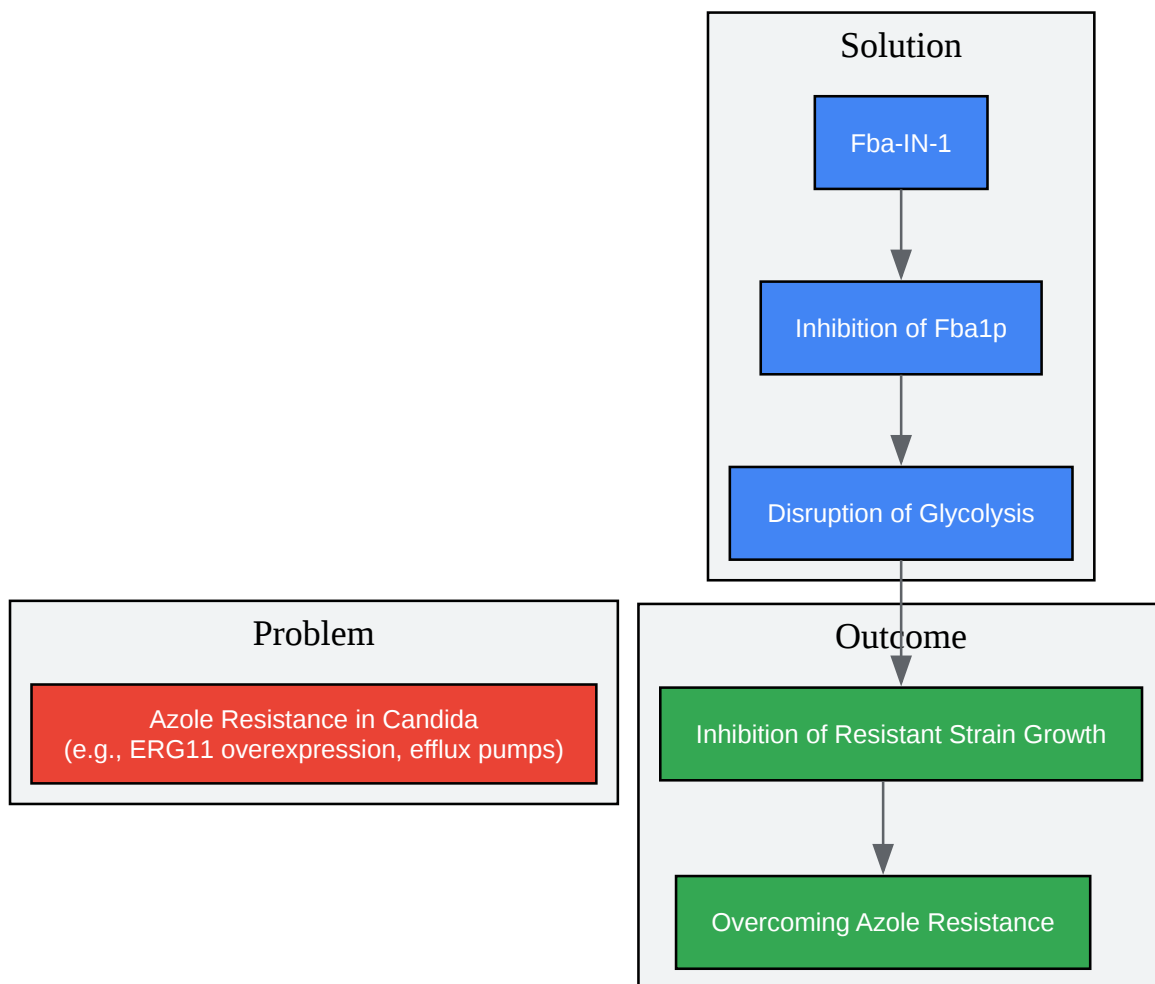
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibody against Fba1p
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment and Lysis: Treat *C. albicans* cells with **Fba-IN-1** as described in Protocol 3. Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunodetection: Block the membrane and probe with the primary antibody against Fba1p, followed by the HRP-conjugated secondary antibody.
- Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations





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